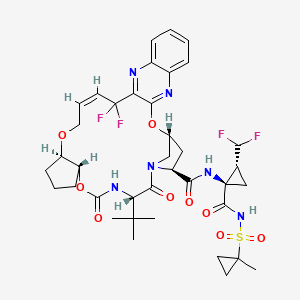

Glecaprevir

Overview

Description

Glecaprevir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. It is a nonstructural (NS) protein 3/4A protease inhibitor that was identified jointly by AbbVie and Enanta Pharmaceuticals . This compound is often co-formulated with pibrentasvir, an HCV NS5A inhibitor, to enhance its antiviral efficacy .

Mechanism of Action

Target of Action

Glecaprevir, also known as ABT-493, is a direct-acting antiviral agent that primarily targets the Hepatitis C virus (HCV) NS3/4A protease . This protease plays a crucial role in the viral RNA replication process .

Mode of Action

This compound acts as an inhibitor of the HCV NS3/4A protease . This protease is a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . These multifunctional proteins, including NS3, are essential for viral replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV RNA replication process . By inhibiting the NS3/4A protease, this compound prevents the cleavage of the HCV polyprotein, thereby disrupting the formation of essential proteins for viral replication .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a half-life of approximately 6 hours . .

Result of Action

The molecular and cellular effects of this compound’s action result in a significant reduction in the amount of HCV in the body . It demonstrates a high genetic barrier against resistance mutations of the virus . In clinical trials, this compound, in combination with Pibrentasvir, achieved a sustained virologic response (SVR) rate, or undetectable Hepatitis C for twelve or more weeks after the end of treatment, of ≥93% across genotypes 1a, 2a, 3a, 4, 5, and 6 .

Action Environment

It is known that the effectiveness and safety of this compound can be influenced by certain patient factors, such as the presence of chronic kidney disease and advanced liver fibrosis

Biochemical Analysis

Biochemical Properties

Glecaprevir interacts with the HCV NS3/4A protease, a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . It inhibits the enzymatic activity of HCV genotype 1-6 NS3/4A proteases with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM in a biochemical assay .

Cellular Effects

This compound has been shown to inhibit HCV subgenomic stable replicons containing proteases from HCV genotypes 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a, and 6e in Huh-7 cells with 50% effective concentration (EC50) values ranging from 0.21 to 4.6 nM .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the HCV NS3/4A protease . This inhibition disrupts the viral RNA replication process, thereby preventing the virus from multiplying .

Temporal Effects in Laboratory Settings

It is known that this compound demonstrates a high genetic barrier against resistance mutations of the virus .

Metabolic Pathways

This compound undergoes limited secondary metabolism in vitro, predominantly by CYP3A .

Transport and Distribution

The predominant route of elimination of this compound is biliary-fecal, where 92.1% of the administered drug is excreted in feces and 0.7% of the drug is excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glecaprevir involves multiple steps, including the formation of a macrocycle via intramolecular etherification. One of the key steps in the synthesis is the ring-closing of the macrocycle using an ether formation between an allylic bromide and a hydroxy-substituted carbamate building block . The allylic bromide is formed during the final stages of the synthesis by converting an allylic alcohol using PPH3Br2 as a brominating agent .

Industrial Production Methods

The industrial production of this compound involves a series of reactions starting from cyclopentane epoxide as the original material. The process includes ring-opening reactions, acetylation, activation, and amino condensation to obtain this compound synthetic intermediates . The methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Glecaprevir undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include PPH3Br2 for bromination and sodium hydroxide for hydrolysis . The reactions are typically carried out under controlled temperatures and specific pH conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include the macrocyclic structure of this compound and its various intermediates, which are essential for its antiviral activity .

Scientific Research Applications

Glecaprevir has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used in combination with pibrentasvir to treat chronic hepatitis C infection . The combination therapy has shown high sustained virological response (SVR) rates across various HCV genotypes . Additionally, this compound is being studied for its potential use in treating other viral infections and its role in antiviral drug development .

Comparison with Similar Compounds

Similar Compounds

Paritaprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

Grazoprevir: An NS3/4A protease inhibitor with a similar mechanism of action.

Voxilaprevir: Also an NS3/4A protease inhibitor used in combination therapies for HCV.

Uniqueness of Glecaprevir

This compound is unique due to its high genetic barrier against resistance mutations and its potent antiviral activity across multiple HCV genotypes . Its combination with pibrentasvir provides a comprehensive treatment option with a high SVR rate and a shorter treatment duration compared to other therapies .

Properties

IUPAC Name |

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSQGNCUYAMAHD-ITNVBOSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027945 | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 to 0.3 mg/mL | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1365970-03-1 | |

| Record name | Glecaprevir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLECAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Glecaprevir?

A1: this compound is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. [, , , ] This protease is essential for viral replication, cleaving the HCV polyprotein at four specific sites. [] By inhibiting NS3/4A, this compound blocks viral replication and reduces HCV RNA levels in infected individuals. [, ]

Q2: How does this compound interact with the NS3/4A protease?

A2: this compound binds to the substrate-binding pocket of the NS3/4A protease, forming strong interactions with key amino acid residues. [] Molecular dynamics simulations suggest that these interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions. [] The binding of this compound prevents the protease from interacting with its natural substrates, effectively halting viral polyprotein processing and inhibiting viral replication. []

Q3: What is the molecular formula and weight of this compound?

A3: The scientific articles provided do not specify the molecular formula and weight of this compound. This information might be found in other publicly available resources such as PubChem or DrugBank.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided articles do not contain detailed spectroscopic data on this compound. Further research in chemical databases or literature focusing on its structural elucidation might provide this information.

Q5: How stable is this compound under different storage conditions?

A5: While specific stability data under various storage conditions is not detailed in the articles provided, several studies focus on developing and validating stability-indicating analytical methods for this compound. [, , , , , ] These studies often involve subjecting the drug to stress conditions like acidic, basic, oxidative, photolytic, and thermal degradation to assess its stability and degradation products. [, , , , , ]

Q6: How is this compound absorbed and distributed in the body?

A7: this compound exhibits minimal absorption and is primarily excreted in the bile. [, , ] This results in low plasma concentrations of the drug, which are further reduced in the presence of certain medications such as efavirenz. [, ] Despite low systemic exposure, this compound effectively inhibits HCV replication, suggesting its concentration in the liver, the site of action, is sufficient for antiviral activity. [, , , ]

Q7: What is the primary route of this compound elimination?

A8: this compound is primarily eliminated through biliary excretion, with minimal renal elimination. [, ] This pharmacokinetic characteristic makes it a suitable treatment option for patients with renal impairment, including those undergoing hemodialysis. [, , ]

Q8: How effective is this compound in inhibiting HCV replication in vitro?

A9: this compound demonstrates potent inhibitory activity against HCV replication in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM against purified NS3/4A proteases from HCV genotypes 1 to 6. [] In cell-based replicon assays, this compound shows 50% effective concentrations (EC50) between 0.21 and 4.6 nM against various HCV genotypes. []

Q9: What is the efficacy of this compound/Pibrentasvir in clinical trials?

A10: Clinical trials demonstrate that this compound/Pibrentasvir achieves high sustained virologic response rates at 12 weeks post-treatment (SVR12), ranging from 83% to 100% across various patient populations and HCV genotypes. [, , , , , , , , , , , ] This combination therapy proves effective in treating patients with or without cirrhosis, HIV co-infection, renal impairment, and those who have received liver or kidney transplants. [, , , , , , , , , , ]

Q10: What are the known resistance mechanisms to this compound?

A11: Resistance to this compound is primarily associated with the emergence of amino acid substitutions in the NS3 protease, specifically at positions A156 and D/Q168. [, , ] The A156T substitution, while conferring resistance, exhibits low replication efficiency. [] Additionally, this compound maintains activity against many common NS3 substitutions associated with resistance to other HCV protease inhibitors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)